molecular formula C13H9ClF3NO B8160516 3'-Chloro-4-trifluoromethoxybiphenyl-2-ylamine

3'-Chloro-4-trifluoromethoxybiphenyl-2-ylamine

Cat. No.: B8160516
M. Wt: 287.66 g/mol
InChI Key: CXUIDMOCVOFDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Chloro-4-trifluoromethoxybiphenyl-2-ylamine: is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and an amine group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-4-trifluoromethoxybiphenyl-2-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl derivatives, specifically those containing chloro and trifluoromethoxy substituents.

    Reaction Conditions: The key reaction involves the introduction of the amine group through nucleophilic substitution. This can be achieved using ammonia or primary amines under controlled conditions.

    Catalysts and Solvents: Catalysts such as palladium or copper may be used to facilitate the reaction, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.

Industrial Production Methods: In industrial settings, the production of 3’-Chloro-4-trifluoromethoxybiphenyl-2-ylamine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in a dechlorinated biphenyl derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Dechlorinated biphenyl derivatives.

    Substitution Products: Biphenyl derivatives with various functional groups replacing the chloro or trifluoromethoxy groups.

Scientific Research Applications

Chemistry: 3’-Chloro-4-trifluoromethoxybiphenyl-2-ylamine is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

Biology: In biological research, this compound can be used to study the effects of trifluoromethoxy and chloro substituents on biological activity and molecular interactions.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.

Industry: In the agrochemical industry, 3’-Chloro-4-trifluoromethoxybiphenyl-2-ylamine can be used as an intermediate in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3’-Chloro-4-trifluoromethoxybiphenyl-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chloro group may participate in halogen bonding, influencing the compound’s binding affinity to its targets. The amine group can form hydrogen bonds, further stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

    3’-Chloro-4-methoxybiphenyl-2-ylamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3’-Chloro-4-fluorobiphenyl-2-ylamine: Contains a fluorine atom instead of a trifluoromethoxy group.

    3’-Chloro-4-trifluoromethylbiphenyl-2-ylamine: Features a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness: The presence of the trifluoromethoxy group in 3’-Chloro-4-trifluoromethoxybiphenyl-2-ylamine imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-9-3-1-2-8(6-9)11-5-4-10(7-12(11)18)19-13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUIDMOCVOFDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.